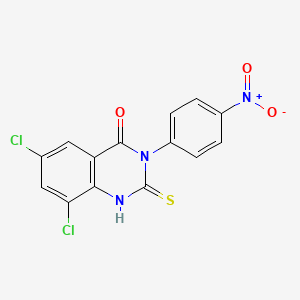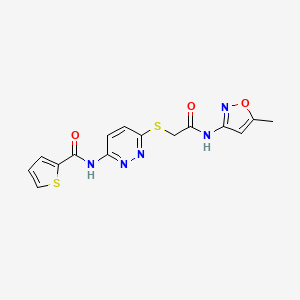
2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a pyridinyl group, a pyrazolyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorophenoxy group attached to a pyridinyl group via an ethyl linker, which is also attached to a pyrazolyl group via an acetamide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the fluorine atom in the fluorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A study investigated pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These compounds, including variations of pyrazole-acetamide structures, have potential applications in fields requiring antioxidant properties, such as in the development of protective agents against oxidative stress-related diseases (Chkirate et al., 2019).
Antiproliferative Activity
Research on pyridine linked thiazole derivatives, which include pyrazole-acetamide moieties, indicated promising anticancer activity. These compounds showed effectiveness against certain cancer cell lines, suggesting their potential in developing new anticancer therapies (Alqahtani & Bayazeed, 2020).
Anti-Lung Cancer Activity
A study highlighted the potential of fluoro-substituted benzo[b]pyran, which can be related to fluorophenoxy-acetamide structures, in anti-lung cancer applications. This research points to the potential use of similar compounds in lung cancer treatment (Hammam et al., 2005).
Imaging Applications in Neuroinflammation
Research on a series of pyrazolo[1,5-a]pyrimidines, closely related to fluorophenoxy-acetamide structures, demonstrated their potential as ligands for the translocator protein (18 kDa), which is a biomarker of neuroinflammatory processes. These compounds could be used for in vivo PET-imaging in neuroinflammation studies (Damont et al., 2015).
Insecticidal Properties
A study on heterocycles incorporating a thiadiazole moiety, which can be structurally related to fluorophenoxy-acetamide, showed insecticidal properties against the cotton leafworm. This suggests potential applications of similar compounds in pest control (Fadda et al., 2017).
Monitoring of Zinc Concentrations
A chemosensor developed using derivatives of pyridine and acetamide showed the ability to monitor zinc concentrations in living cells and aqueous solutions. This indicates the utility of related compounds in biological and environmental sensing applications (Park et al., 2015).
Antipsychotic Potential
Compounds including pyrazol-5-ols and fluorophenoxy-acetamide structures exhibited an antipsychotic-like profile in animal tests, presenting a potential for development into novel antipsychotic drugs (Wise et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-3-1-2-4-17(15)25-13-18(24)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCHXVLOASRFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)
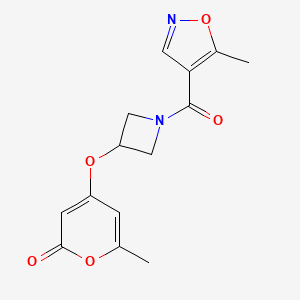
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)
![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)
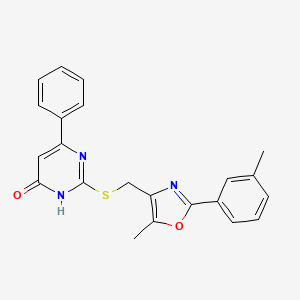
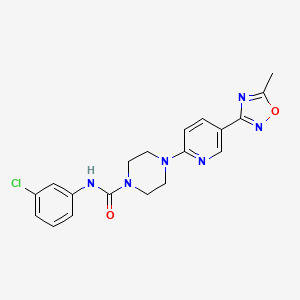
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)


![3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2691699.png)
![3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691701.png)

